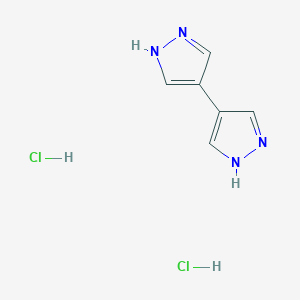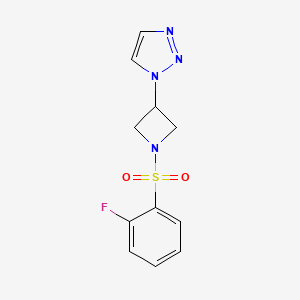![molecular formula C20H19N3O4S2 B2522484 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 866809-03-2](/img/structure/B2522484.png)
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound with the molecular formula C20H19N3O4S2 and a molecular weight of 429.51. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydropyrimidinone ring, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the dihydropyrimidinone core. This core is then functionalized with a benzenesulfonyl group and an acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to yield corresponding tetrahydropyrimidinone derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group and the dihydropyrimidinone ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide include:
2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide: Differing by the ethoxy group on the phenyl ring.
2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide: Differing by the position of the ethyl group on the phenyl ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-14-7-6-8-15(11-14)22-18(24)13-28-20-21-12-17(19(25)23-20)29(26,27)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYJMCAVEVRDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)

![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
![N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2522409.png)
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)

![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)
![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522420.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)

